2-Bromo-3,6-difluorobenzonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
- 2-Bromo-3,6-difluorobenzonitrile is utilized in various chemical synthesis processes. For instance, its derivatives, such as 3,4-Difluorobenzonitrile, are prepared through halogen-exchange reactions, demonstrating its role in the synthesis of fluorinated aromatic compounds (Suzuki & Kimura, 1992).
- The compound is used in the facile synthesis of related compounds like 2-bromo-3-fluorobenzonitrile, highlighting its versatility in halodeboronation reactions of aryl boronic acids (Szumigala, Devine, Gauthier & Volante, 2004).
Herbicide Development and Plant Science
- 2-Bromo-3,6-difluorobenzonitrile-related compounds, such as bromoxynil, are significant in the field of agriculture, particularly in herbicide development. For example, research shows that plants expressing a bacterial detoxification gene for bromoxynil (a related compound) confer resistance to this herbicide, which is crucial for developing herbicide-resistant crops (Stalker, McBride & Malyj, 1988).
Photodegradation and Environmental Studies
- The study of photodegradation of bromoxynil, a derivative of 2-Bromo-3,6-difluorobenzonitrile, in the presence of carbonates, provides insights into the environmental fate of such compounds. This research is essential for understanding how these chemicals break down in natural environments (Kochany, 1992).
Molecular Structure and Spectroscopy
- Studies on molecules like 2,6-Difluorobenzonitrile, which share structural similarities with 2-Bromo-3,6-difluorobenzonitrile, are conducted to understand their spectroscopic properties and molecular structure, contributing to the field of molecular spectroscopy (Sharma & Doraiswamy, 1996).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGWWARITYLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-difluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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